l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester
Description
Properties
CAS No. |
52558-82-4 |
|---|---|
Molecular Formula |
C11H20F3NO3Si |
Molecular Weight |
299.36 g/mol |
IUPAC Name |
trimethylsilyl (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C11H20F3NO3Si/c1-7(2)6-8(9(16)18-19(3,4)5)15-10(17)11(12,13)14/h7-8H,6H2,1-5H3,(H,15,17)/t8-/m0/s1 |
InChI Key |
ATOHQYRAXZLOPS-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O[Si](C)(C)C)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)O[Si](C)(C)C)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Sequential Protection: Trifluoroacetylation Followed by Silylation
The most widely documented method involves a two-step sequence:
N-Trifluoroacetylation of l-Leucine
l-Leucine is reacted with trifluoroacetic anhydride (TFAA) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base like triethylamine (TEA) or pyridine is added to scavenge protons released during the acylation. Reaction conditions typically involve stirring at 0–5°C for 1–2 hours, followed by gradual warming to room temperature. The intermediate N-(trifluoroacetyl)-l-leucine is isolated via aqueous workup, often involving extraction into organic solvents and drying over anhydrous sodium sulfate.Trimethylsilyl Ester Formation
The carboxyl group of N-(trifluoroacetyl)-l-leucine is activated using trimethylsilyl chloride (TMSCl) in the presence of a base. Diethyl ether is the preferred solvent for this reaction, as it minimizes side reactions and facilitates the removal of by-products. The reaction proceeds at room temperature for approximately 1 hour, yielding the target compound after filtration of the tertiary amine hydrochloride (e.g., TEA·HCl) and solvent evaporation under reduced pressure.
Key Reaction Parameters
| Step | Reagent | Solvent | Temperature | Time | Yield* |
|---|---|---|---|---|---|
| 1 | TFAA | DCM/THF | 0°C → RT | 2h | >90% |
| 2 | TMSCl | Diethyl ether | RT | 1h | 85–95% |
*Reported yields are inferred from analogous procedures in cited sources.
One-Pot Protection Using Mixed Anhydride Intermediates
Alternative approaches employ in situ generation of mixed anhydrides to streamline the synthesis. For example, N-(trifluoroacetyl)-l-leucine is treated with chlorotrimethylsilane and a catalytic amount of imidazole in dimethylformamide (DMF). This method avoids isolation of the intermediate and achieves comparable yields (88–92%). However, DMF’s high boiling point complicates solvent removal, necessitating careful distillation or alternative workup protocols.
Optimization of Reaction Conditions
Solvent Selection and Base Compatibility
The choice of solvent profoundly impacts reaction efficiency:
- Diethyl ether is optimal for trimethylsilyl ester formation due to its low polarity, which suppresses premature hydrolysis of the TMS group.
- Dimethylformamide (DMF) enables higher solubility for bulkier silylating agents (e.g., t-butyldimethylsilyl chloride) but is less suitable for TMSCl due to competing side reactions.
Bases such as triethylamine, pyridine, or imidazole are critical for neutralizing HCl generated during silylation. Imidazole offers advantages in DMF-based systems by acting as both a base and a catalyst.
Analytical Characterization and Quality Control
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis using non-polar columns (e.g., VF-5MS) reveals a retention index (RI) of 1677.2 under multi-step temperature programming (60°C to 270°C). The dominant fragment ions at m/z 43, 69, and 140 correspond to cleavage of the TMS group and trifluoroacetyl moiety.
Physicochemical Properties
- logP (Octanol/Water): 2.458 (Crippen Calculated Property).
- log 10WS (Water Solubility): -0.84.
- Ionization Potential (I np): 1231.20 kJ/mol (NIST).
Applications in Peptide Synthesis
The compound’s primary utility lies in SPPS, where it serves as a building block for leucine incorporation. Key advantages over traditional protecting groups (e.g., tert-butoxycarbonyl, Boc) include:
- Milder Deprotection Conditions: Methanol or methanol/acetic acid mixtures cleave the TMS ester without affecting acid-labile resins.
- Enhanced Stability: The Tfa group resists racemization during prolonged coupling steps.
Challenges and Limitations
- Hydrolytic Instability: The TMS ester requires anhydrous storage conditions to prevent degradation.
- Cost: Trifluoroacetic anhydride and TMSCl are relatively expensive compared to alternative protecting reagents.
- By-Product Management: Tertiary amine hydrochlorides (e.g., TEA·HCl) must be rigorously removed to avoid contamination.
Chemical Reactions Analysis
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound back to its parent amino acid or other reduced forms.
Scientific Research Applications
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.
Medicine: Research involving this compound includes its potential use in drug development and as a biomarker for certain diseases.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to cross cell membranes, while the trimethylsilyl ester group can protect the amino acid from enzymatic degradation. These modifications allow the compound to exert its effects more efficiently by targeting specific enzymes and receptors involved in amino acid metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Amino Acid Backbone Variants
(a) l-Isoleucine, N-(trifluoroacetyl)-, Trimethylsilyl Ester (CAS 52558-83-5)
- Molecular Formula: C₁₁H₂₀F₃NO₃Si (identical to leucine variant).
- Key Difference : Branching at the β-carbon (isoleucine vs. leucine).
- Analytical Behavior :
- Biological Relevance : Used in studies differentiating leucine/isoleucine metabolism in microbial systems .
(b) L-Lysine, N,N'-Di(trifluoroacetyl)-, Trimethylsilyl Ester
- Molecular Formula : C₁₃H₂₀F₆N₂O₄Si.
- Key Features: Two TFA groups (on α- and ε-amino groups). Longer aliphatic chain (lysine backbone).
- Physicochemical Impact :
Protecting Group Variants
(a) l-Leucine, N-(Trimethylsilyl)-, Trimethylsilyl Ester
- Molecular Formula: C₁₁H₂₅NO₃Si₂.
- Key Difference: TMS group replaces TFA on the amino terminus.
- Analytical Performance :
(b) N-(Trifluoroacetyl)-l-Phenylalanine Trimethylsilyl Ester
Ester Group Variants
(a) l-Leucine, N-(Trifluoroacetyl)-, Butyl Ester (CAS 2796-38-5)
- Molecular Formula: C₁₃H₂₂F₃NO₃.
- Key Difference : Butyl ester replaces TMS ester.
- Physicochemical Impact :
(b) Methyl Esters of Fluorobenzoyl-l-Leucine
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Key Research Findings
- Derivatization Efficiency : TMS esters are preferred for GC-MS due to superior volatility, while TFA groups enhance electron-capture detection sensitivity .
- Structural Specificity: Minor changes (e.g., leucine vs. isoleucine) significantly alter chromatographic retention, enabling precise metabolite identification .
- Synthetic Challenges : Protecting group selection (e.g., TMS vs. TMSE) critically impacts solubility and reaction yields in peptide synthesis .
Biological Activity
l-Leucine, N-(trimethylsilyl)-, trimethylsilyl ester is a derivative of the branched-chain amino acid l-leucine, which plays significant roles in various biological processes. This article explores its synthesis, biological activities, and implications based on diverse research findings.
1. Chemical Structure and Synthesis
l-Leucine, N-(trimethylsilyl)-, trimethylsilyl ester has the molecular formula and is characterized by the presence of trimethylsilyl groups that enhance its stability and solubility in organic solvents. The synthesis typically involves the protection of the amino and carboxyl groups of l-leucine followed by silylation to yield the final product. This modification is crucial for its subsequent biological evaluations.
2.1 Antimicrobial Properties
Research indicates that derivatives of l-leucine exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain N-acyl-α-amino acids derived from l-leucine demonstrate significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . In particular, compounds similar to l-leucine derivatives have been assessed for their Minimum Inhibitory Concentration (MIC) values, revealing promising antibacterial properties.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Bacillus subtilis | 25 |
2.2 Antioxidant Activity
The antioxidant potential of l-leucine derivatives has been investigated in various models. A study highlighted that an l-leucine-rich diet could modulate oxidative stress markers in tissues subjected to toxicity models, particularly in liver and kidney tissues . However, it was noted that while l-leucine can activate mTORC1 pathways beneficial for muscle tissue, excessive amounts could lead to detrimental effects on organ structure and function.
2.3 Cytotoxicity and Safety Profile
In vitro studies assessing the cytotoxicity of l-leucine derivatives revealed mixed results depending on concentration and exposure duration. Some derivatives exhibited low toxicity profiles while maintaining biological activity against cancer cell lines . The safety profile is critical for therapeutic applications, especially when considering potential side effects in long-term use.
3.1 Doxorubicin Co-administration Study
A significant case study evaluated the effects of an l-leucine-rich diet in conjunction with doxorubicin treatment in rats. The findings indicated that while l-leucine supplementation aimed to protect against oxidative damage, it paradoxically led to increased oxidative stress markers in liver tissues . This suggests a complex interaction between amino acid supplementation and chemotherapeutic agents that warrants further investigation.
4. Conclusion
l-Leucine, N-(trimethylsilyl)-, trimethylsilyl ester showcases a range of biological activities, particularly in antimicrobial efficacy and potential antioxidant roles. While promising results have been documented, further research is essential to fully elucidate its safety profile and therapeutic potential. Understanding the balance between beneficial effects and potential toxicity will be crucial for its application in clinical settings.
Q & A
Basic Research Questions
Q. What are the structural characteristics of l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester, and how do they enhance analytical performance in GC-MS?
- Answer : The compound features a trifluoroacetyl (TFA) group protecting the amino group and a trimethylsilyl (TMS) ester on the carboxyl group. The TFA group prevents hydrogen bonding, while the TMS group increases volatility, reducing thermal degradation during GC-MS analysis. This derivatization improves chromatographic resolution and sensitivity for amino acid profiling .
Q. What is the standard protocol for synthesizing This compound?
- Answer : Synthesis involves two sequential reactions:
Trifluoroacetylation : React l-Leucine with trifluoroacetic anhydride (TFAA) under anhydrous conditions to protect the amino group.
Trimethylsilylation : Treat the intermediate with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine) to esterify the carboxyl group. Strict moisture control is critical to prevent hydrolysis of the TMS group .
Q. Why is derivatization necessary for analyzing amino acids like l-Leucine using GC-MS?
- Answer : Native amino acids are polar and non-volatile, leading to poor GC separation. Derivatization with TFA and TMS reduces polarity, enhances volatility, and prevents decomposition at high temperatures, enabling accurate quantification in complex biological matrices .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize the yield of This compound during synthesis?
- Answer : Key optimizations include:
- Temperature : Conduct reactions at 25–40°C to balance reaction rate and side-product formation.
- Solvent : Use anhydrous aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Catalyst : Add catalytic triethylamine to accelerate silylation.
- Purity : Purify intermediates via flash chromatography to remove unreacted TFAA or TMSCl .
Q. What are the common artifacts or byproducts observed in GC-MS analysis of this compound, and how can they be mitigated?
- Answer : Common artifacts include:
- Hydrolysis products : Partial hydrolysis of the TMS ester under humid conditions produces l-Leucine-TFA. Mitigation: Store derivatives in anhydrous solvents and use moisture-free GC injectors.
- Incomplete derivatization : Leads to mixed TMS/TFA and underivatized peaks. Mitigation: Extend reaction time or increase reagent excess .
Q. How do researchers resolve discrepancies in mass spectral fragmentation patterns of This compound derivatives?
- Answer : Discrepancies arise from:
- Isomeric interference : l-Isoleucine derivatives (e.g., CAS 52558-83-5) may co-elute. Use high-resolution MS (HRMS) to distinguish via exact mass.
- Adduct formation : Sodium or potassium adducts ([M+Na]⁺) can alter fragmentation. Apply collision-induced dissociation (CID) to confirm diagnostic ions (e.g., m/z 299.36 for the molecular ion) .
Q. What are the stability profiles of This compound under varying storage conditions?
- Answer : Stability studies show:
- Short-term : Stable in dry acetonitrile at −20°C for 1 week.
- Long-term : Degradation accelerates at >4°C due to TMS ester hydrolysis. Use desiccated vials with inert gas (N₂) for long-term storage .
Q. How does this derivative compare to other silylated amino acids (e.g., N-TFA-TMS-Threonine) in terms of chromatographic retention and MS sensitivity?
- Answer : The branched alkyl chain of l-Leucine increases hydrophobicity, leading to longer retention times compared to polar derivatives (e.g., Threonine-TFA-TMS). However, sensitivity in MS is comparable (LOD ~0.1 pmol) due to efficient ionization of the TFA group .
Methodological Notes for Experimental Design
- Derivatization Validation : Include internal standards (e.g., deuterated l-Leucine derivatives) to correct for batch-to-batch variability .
- Contradiction Analysis : When GC-MS data conflicts with LC-MS results, verify derivatization completeness via NMR (e.g., absence of -NH₂ signals) .
- Safety : Handle TMSCl and TFAA in fume hoods with PPE; both reagents are corrosive and moisture-sensitive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
